5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine
Description
Properties
CAS No. |
646518-43-6 |
|---|---|
Molecular Formula |
C10H14INO |
Molecular Weight |
291.13 g/mol |
IUPAC Name |
5-[(2S)-3-iodo-2-methylpropyl]-2-methoxypyridine |
InChI |
InChI=1S/C10H14INO/c1-8(6-11)5-9-3-4-10(13-2)12-7-9/h3-4,7-8H,5-6H2,1-2H3/t8-/m0/s1 |
InChI Key |
RVUHEOUCWQLTGH-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC1=CN=C(C=C1)OC)CI |
Canonical SMILES |
CC(CC1=CN=C(C=C1)OC)CI |
Origin of Product |
United States |
Preparation Methods
Method 1: Alkylation of 2-Methoxypyridine
One common method for synthesizing 5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine is through the alkylation of 2-methoxypyridine using a suitable iodoalkane.
Reagents :
- 2-Methoxypyridine
- (2S)-3-Iodo-2-methylpropyl bromide
- Base (e.g., potassium carbonate)
-
- Dissolve 2-methoxypyridine in an appropriate solvent (e.g., DMF or DMSO).
- Add (2S)-3-iodo-2-methylpropyl bromide and potassium carbonate.
- Heat the mixture under reflux for several hours.
Yield : Typically around 70-85% depending on reaction conditions and purification methods.
Method 2: Direct Iodination of Pyridine Derivatives
Another effective strategy is the direct iodination of pyridine derivatives followed by alkylation.
Reagents :
- 5-Bromo-2-methoxypyridine
- Iodine or iodine monochloride
- Base (e.g., sodium hydroxide)
-
- React 5-bromo-2-methoxypyridine with iodine in the presence of a base.
- Isolate the iodo derivative.
Yield : Yields can reach up to 90% after purification through chromatography.
Comparative Analysis of Methods
The following table summarizes the different preparation methods, including reagents used, yields, and notable advantages or disadvantages.
| Method | Key Reagents | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Alkylation | 2-Methoxypyridine, (2S)-3-Iodo-2-methylpropyl bromide, K₂CO₃ | 70-85 | Simple procedure; moderate yields | Requires careful control of conditions |
| Direct Iodination | 5-Bromo-2-methoxypyridine, I₂, NaOH | Up to 90 | High yield; direct approach | May require additional purification |
Chemical Reactions Analysis
Types of Reactions
5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used to substitute the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced pyridine compounds. Substitution reactions can result in a variety of substituted pyridine derivatives.
Scientific Research Applications
5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Reactivity
The position and nature of substituents on pyridine rings critically determine reactivity. Key comparisons include:
- Steric Effects: The 2-methoxy group in 2-methoxypyridine impedes reactions like cyclization due to steric hindrance .
Reaction Pathways and Isomer Formation
- Kinetic vs. Thermodynamic Control : For 3-substituted pyridines (e.g., 3-methoxy, 3-bromo), reactions yield α- and β-isomers. The α-series dominates due to kinetic control, as evidenced by higher PM3-calculated heats of formation (e.g., 19.94 kcal/mol for α-8a vs. 17.75 kcal/mol for β-8b) .
- Spectroscopic Differentiation : Isomers are distinguishable via ¹H NMR patterns. For example, α-series compounds exhibit distinct splitting patterns due to conformational rigidity .
Functional Group Comparisons
- Iodoalkyl vs. Halogenated Pyridines: The 3-iodo substituent in the propyl chain of the target compound contrasts with halogenated pyridines like 3-bromopyridine.
- Methoxy Group Impact: Methoxy groups at position 2 (as in the target compound) vs. position 5 (as in 3-iodo-5-methoxypyridine) alter electronic effects.
Research Findings and Data
Table 1: Key Physicochemical Properties
| Property | 5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine | 3-Iodo-5-methoxypyridine | 2-Methoxypyridine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~307.1 (estimated) | 235.03 | 109.13 |
| Boiling Point (°C) | N/A | N/A | 144–146 |
| Solubility | Likely low in water; soluble in organic solvents | Low water solubility | Miscible in water |
| Key Reactivity | Potential for iodinated alkyl chain reactions | Electrophilic substitution at position 3 | Steric hindrance limits reactions |
Table 2: Comparative Reaction Outcomes
| Compound | Reaction with Cyclization Agents | Major Product(s) | Yield Control Mechanism |
|---|---|---|---|
| 5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine | Hypothetical: Likely forms α-isomer | α-series (kinetic) | Predicted kinetic dominance |
| 3-Methoxypyridine | Forms single isomer (5a) | α-5a | Kinetically controlled |
| 3-Bromopyridine | Forms α- and β-isomers (8a, 8b) | α-8a (dominant) | PM3 ΔHf: 19.94 vs. 17.75 kcal/mol |
Biological Activity
5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine is a chemical compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis methods, and research findings, supported by data tables and case studies.
Basic Information:
| Property | Value |
|---|---|
| CAS No. | 646518-43-6 |
| Molecular Formula | C10H14INO |
| Molecular Weight | 291.13 g/mol |
| IUPAC Name | 5-[(2S)-3-iodo-2-methylpropyl]-2-methoxypyridine |
| InChI Key | RVUHEOUCWQLTGH-QMMMGPOBSA-N |
Synthesis Methods
The synthesis of this compound typically involves the iodination of 2-methoxypyridine followed by the introduction of the (2S)-3-iodo-2-methylpropyl group. The reaction conditions often require iodine and suitable oxidizing agents to facilitate the iodination process. Various organic synthesis techniques, including nucleophilic substitution reactions, are employed to achieve the desired product with high yield and purity.
The biological activity of 5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine is primarily attributed to its interaction with specific molecular targets, where it can act as a ligand binding to receptors or enzymes, thereby modulating their activity. The presence of the iodine atom and methoxy group enhances its reactivity and interaction potential with biological molecules.
Research Findings
- Antibacterial Activity: Preliminary studies indicate that compounds structurally similar to 5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine exhibit significant antibacterial properties against various pathogens, including E. coli and Staphylococcus aureus. For instance, related compounds have shown minimum inhibitory concentration (MIC) values indicating effectiveness against these bacteria .
- Antiproliferative Effects: In vitro assays have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa and A549. The IC50 values for these activities suggest a promising therapeutic potential in oncology .
Case Study 1: Antibacterial Evaluation
A study on methanolic extracts containing similar pyridine derivatives showed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The extracts were evaluated for their efficacy in inhibiting bacterial growth, with some fractions exhibiting MIC values as low as 62.5 µg/mL .
Case Study 2: Anticancer Activity
Research focusing on antiproliferative effects highlighted that specific fractions derived from compounds similar to 5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine displayed IC50 values of approximately 226 µg/mL against HeLa cells, indicating potential use in cancer treatment strategies .
Comparative Analysis with Similar Compounds
The uniqueness of 5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine lies in its specific structural features compared to related compounds like 5-Iodo-2-methoxypyridine. These differences may influence their biological activities and interactions with molecular targets.
| Compound Name | Antibacterial Activity | Antiproliferative Activity |
|---|---|---|
| 5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine | Moderate | Significant |
| 5-Iodo-2-methoxypyridine | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
